molecular formula C9H11ClN2O2 B1345735 2-(4-Chloro-2-methylphenoxy)acetohydrazide CAS No. 32022-38-1

2-(4-Chloro-2-methylphenoxy)acetohydrazide

Cat. No.: B1345735
CAS No.: 32022-38-1
M. Wt: 214.65 g/mol
InChI Key: JXQVZCTYFYWQGN-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)acetohydrazide is an organic compound with the molecular formula C9H11ClN2O2. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry and biology. This compound is characterized by the presence of a chloro and methyl group attached to the phenoxy ring, along with an acetohydrazide functional group.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of herbicides and pesticides due to its phenoxyacetic acid derivative structure.

Safety and Hazards

The safety information for “2-(4-Chloro-2-methylphenoxy)acetohydrazide” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Relevant Papers The relevant papers for “this compound” include studies on its synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)acetohydrazide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acid catalysts like hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Compounds with substituted functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can influence metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)acetic acid
  • 2-(4-Chloro-2-methylphenoxy)butyric acid
  • 2-(4-Chloro-2-methylphenoxy)propionic acid
  • Uniqueness: The presence of the acetohydrazide functional group distinguishes it from other phenoxyacetic acid derivatives, providing unique chemical and biological properties.

  • Properties

    IUPAC Name

    2-(4-chloro-2-methylphenoxy)acetohydrazide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11ClN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JXQVZCTYFYWQGN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1)Cl)OCC(=O)NN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11ClN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50185851
    Record name Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50185851
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    214.65 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    32022-38-1
    Record name Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032022381
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50185851
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 32022-38-1
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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